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Compound of Interest

Compound Name: KB-0742 dihydrochloride

Cat. No.: B10824856 Get Quote

An In-Depth Technical Guide to KB-0742 Dihydrochloride

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-

Dependent Kinase 9 (CDK9).[1][2][3] It is under investigation for its anti-tumor activity,

particularly in cancers driven by transcriptional deregulation, such as those with MYC family

oncogene amplifications.[2][4] This technical guide provides a comprehensive overview of KB-
0742 dihydrochloride for researchers, scientists, and drug development professionals.

Chemical and Physical Properties
KB-0742 dihydrochloride is the salt form of the active compound, facilitating its use in

research and clinical settings.
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Property Value Citation(s)

CAS Number 2416874-75-2 [5][6]

Molecular Formula
C₁₆H₂₅N₅ · 2HCl (or

C₁₆H₂₇Cl₂N₅)
[6][7][8]

Molecular Weight 360.33 g/mol [6][7][8]

IUPAC Name

(1S,3S)-3-N-(5-pentan-3-

ylpyrazolo[1,5-a]pyrimidin-7-

yl)cyclopentane-1,3-

diamine;dihydrochloride

[5][7]

Appearance Yellow crystal powder [5]

Biological Activity and Pharmacokinetics
KB-0742 is a highly potent inhibitor of CDK9, a key regulator of transcriptional elongation. Its

selectivity for CDK9 over other kinases is a critical feature.

Parameter Value
Cell Line /
Conditions

Citation(s)

IC₅₀ (CDK9/cyclin T1) 6 nM 10 µM ATP [1][3]

Selectivity
>50-fold over other

CDK kinases
Not specified [1]

GR₅₀

(Antiproliferative)
0.183 µM 22Rv1 (Prostate) [1]

GR₅₀

(Antiproliferative)
0.288 µM MV-4-11 (AML) [1]

Plasma Half-Life

(Human)
~24 hours Clinical Trial Data [9][10]

Mechanism of Action
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KB-0742 exerts its anti-tumor effects by inhibiting CDK9, a component of the Positive

Transcription Elongation Factor b (P-TEFb) complex.[11] The P-TEFb complex plays a crucial

role in stimulating the elongation phase of transcription by RNA Polymerase II (RNAP II).[11]

Upon administration, KB-0742 binds to and blocks the kinase activity of CDK9.[12] This

prevents the CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNAP II,

particularly at the Serine 2 (Ser2) position.[4][12] The inhibition of RNAP II phosphorylation

leads to a halt in transcriptional elongation, which preferentially affects the expression of genes

with short-lived mRNA transcripts.[1] Many of these genes encode for oncoproteins and anti-

apoptotic proteins, such as MYC and the Androgen Receptor (AR), which are critical for the

survival and proliferation of cancer cells.[1][12] By suppressing the transcription of these key

oncogenic drivers, KB-0742 induces cell cycle arrest and apoptosis in tumor cells.[12]
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Figure 1: Signaling pathway of KB-0742 action.

Clinical Development
KB-0742 is currently being evaluated in a Phase 1/2 clinical trial (NCT04718675) for patients

with relapsed or refractory solid tumors and non-Hodgkin lymphoma.[2][13][14] The study aims

to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the drug.[9]
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Trial Identifier NCT04718675

Title
A Study of KB-0742 in Participants With

Relapsed or Refractory Solid Tumors

Phase Phase 1 / Phase 2

Status Recruiting

Conditions

Relapsed/Refractory Solid Tumors, Non-

Hodgkin Lymphoma, Ovarian Cancer, Lung

Cancer, Breast Cancer, Sarcoma, Chordoma

Intervention
Oral KB-0742 administered on a 3-days-on, 4-

days-off weekly schedule in 28-day cycles.

Dose Escalation
Cohorts have been evaluated at 10, 20, 40, 60,

and 80 mg.[9][10]

Preliminary Safety

Most common treatment-emergent adverse

events (>15%) include nausea, vomiting,

anemia, fatigue, diarrhea, and constipation; no

grade 4 or 5 events have been assessed.[9]

Experimental Protocols
In Vitro Cell Proliferation and Apoptosis Assay
This protocol describes a general method for assessing the effect of KB-0742 on cancer cell

lines, based on methodologies reported in the literature.[3]

1. Cell Plating:

Culture prostate cancer cells (e.g., 22Rv1) in RPMI media supplemented with appropriate

growth factors.

Plate the cells in 96-well plates at a density of 7,500 cells per well (in 100 µL of media).

Incubate for 24 hours to allow for cell adherence.

2. Compound Treatment:
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Prepare a stock solution of KB-0742 dihydrochloride in DMSO.

On the day of treatment, serially dilute the KB-0742 stock in fresh cell culture media to

achieve the desired final concentrations.

Remove the old media from the 96-well plates and replace it with media containing the

different concentrations of KB-0742 or a DMSO vehicle control.

For apoptosis measurement, add an apoptosis-indicating reagent (e.g., IncuCyte® Caspase-

3/7 Green Apoptosis Assay Reagent at 5 µM) to the media at this time.

3. Incubation and Imaging:

Place the treated plates into a live-cell imaging system (e.g., IncuCyte®).

Image the plates at regular intervals (e.g., every 2-4 hours) over a period of 72 hours.

4. Data Analysis:

Use the imaging system's software to quantify cell confluence (as a measure of proliferation)

and the intensity of the apoptosis signal (e.g., green fluorescent object count) over time.

Normalize the data to the DMSO control wells.

Calculate metrics such as GR₅₀ (concentration for 50% growth inhibition) and assess the

time- and dose-dependent induction of apoptosis.
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Figure 2: Workflow for in vitro cell-based assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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